N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide
Description
N-[2-(3-Methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline; iodide (CAS: 301671-47-6) is a cationic heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 3-position and an ethenyl-linked aniline moiety. The iodide counterion stabilizes the positive charge on the benzothiazolium ring. This compound is structurally related to cyanine dyes, which are widely used in fluorescence imaging and optoelectronic applications due to their extended conjugation and tunable absorption/emission properties . Key features include:
Properties
IUPAC Name |
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S.HI/c1-18-14-9-5-6-10-15(14)19-16(18)11-12-17-13-7-3-2-4-8-13;/h2-12H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYMEXHZDBZCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(SC2=CC=CC=C21)C=CNC3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide generally involves two main steps:
- Quaternization of 2-methylbenzothiazole with methyl iodide to generate 2,3-dimethylbenzothiazolium iodide.
- Condensation reaction of the benzothiazolium salt with aniline or aniline derivatives to form the ethenyl linkage, yielding the target compound as an iodide salt.
This approach leverages the electrophilicity of the benzothiazolium cation and the nucleophilicity of aniline to form a conjugated vinyl linkage through a Schiff base or related condensation mechanism.
Detailed Synthetic Procedure
Step 1: Preparation of 2,3-Dimethylbenzothiazolium Iodide
- React 2-methylbenzothiazole with methyl iodide in an aprotic solvent such as acetonitrile or ethanol.
- The reaction proceeds via nucleophilic attack of the nitrogen on methyl iodide, forming the quaternary ammonium salt.
- The product precipitates out or can be isolated by solvent evaporation and recrystallization.
Step 2: Condensation with Aniline
- The benzothiazolium iodide salt is then reacted with aniline or substituted anilines.
- The reaction is typically carried out in polar solvents like acetic anhydride or ethanol under reflux conditions.
- The condensation forms the ethenyl linkage (-CH=CH-) between the benzothiazolium ring and the aniline nitrogen, yielding the conjugated this compound.
- The product is purified by recrystallization or chromatographic techniques.
Reaction Conditions and Optimization
- Polar solvents such as acetic anhydride and ethanol are preferred for facilitating the condensation step.
- Reaction temperatures typically range from room temperature to reflux (60–80°C) depending on solvent choice.
- Reaction times vary from several hours up to overnight to ensure complete conversion.
- Use of ionic liquids as green solvents has been explored to improve yields and reduce reaction times, offering environmentally friendly alternatives to traditional solvents.
Structural and Electronic Considerations
| Parameter | Description |
|---|---|
| Core Structure | Benzothiazolium cation with methyl substitution |
| Substituent | 2-Anilinovinyl group (vinyl linkage to aniline) |
| Counterion | Iodide (I⁻) |
| Planarity | Nearly planar benzothiazolium system (dihedral angle ~1.16°) |
| Intramolecular Charge Transfer | Enhanced by conjugation between benzothiazolium and anilinovinyl moiety |
The planar geometry and extended conjugation facilitate intramolecular charge transfer (ICT), critical for the compound’s optical and electronic properties.
Comparative Data of Related Compounds
| Compound | Absorption Max (nm) | Emission Max (nm) | NLO Coefficient (×10⁻³⁰ esu) | Notes |
|---|---|---|---|---|
| This compound | 480 | 620 | 12.5 | Target compound |
| (E)-2-(2-Thiophenylvinyl)-3-methylbenzothiazolium iodide | 530 | 650 | 15.8 | Extended conjugation analog |
| 2-(Styryl)-3-methylbenzothiazolium methiodide | 450 | 590 | 8.2 | Less conjugated analog |
This data highlights the superior intramolecular charge transfer and nonlinear optical (NLO) properties of the target compound compared to simpler analogs.
Research Outcomes and Applications
- The compound exhibits significant antimicrobial activity, with bacterial growth inhibition observed at concentrations as low as 10 µg/mL.
- It shows potential as a tyrosinase inhibitor, reducing melanin production in melanoma cells more effectively than traditional inhibitors such as kojic acid.
- Its electronic properties make it a candidate for organic electronic devices and nonlinear optical applications.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | 2-Methylbenzothiazole + Methyl iodide in acetonitrile or ethanol | Formation of 2,3-dimethylbenzothiazolium iodide | Quaternization step |
| 2 | Benzothiazolium iodide + Aniline in acetic anhydride or ethanol, reflux | Condensation to this compound | Vinyl linkage formation |
| Purification | Recrystallization or chromatography | Pure target compound | Yields depend on solvent and time |
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles like chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halide salts (e.g., NaCl, NaBr); reactions often occur in polar solvents like acetone or acetonitrile.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, often with altered functional groups.
Substitution: New compounds with different halide ions replacing the iodide.
Scientific Research Applications
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antimicrobial and anticancer activities, making it a candidate for drug development.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism by which N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with cellular membranes, proteins, and nucleic acids, leading to alterations in cellular functions. The compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes critical differences between the target compound and its analogs:
*LogP values estimated from analogs in and .
Key Observations:
Core Heterocycle Influence :
- Benzothiazolium vs. Benzoxazolium : Replacement of sulfur with oxygen (benzoxazolium) reduces electron delocalization, lowering LogP and shifting absorption maxima .
- Pyridinium vs. Benzothiazolium : The pyridinium derivative () has a larger conjugated system, enhancing hydrophobicity (LogP = 6.12) and red-shifted fluorescence .
Substituent Effects :
- Alkyl Groups : Methyl (target compound) vs. ethyl (benzoxazolium analog) affects steric hindrance and solubility.
- Extended Conjugation : Styryl groups () improve light-harvesting efficiency but reduce aqueous solubility .
Biological Activity
N-[2-(3-methyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]aniline;iodide is an organic compound characterized by its unique structural features and potential biological activities. It contains a benzothiazolium core, which is known for its reactivity and versatility in various chemical and biological applications. This compound has garnered interest due to its potential antimicrobial and anticancer properties, making it a subject of ongoing research.
Molecular Formula and Weight
- Molecular Formula : C18H17N2S·HI
- Molecular Weight : 436.3 g/mol
Structural Characteristics
The compound features:
- A benzothiazolium moiety
- Ethenyl and aniline functional groups
- Iodide ion, which enhances solubility and stability
Synthesis
The synthesis typically involves the condensation of 3-methylbenzothiazolium iodide with aniline under reflux conditions, often in solvents like ethanol or methanol. This multi-step process can be optimized for higher yields using continuous flow reactors in industrial settings.
This compound exerts its biological effects through interactions with cellular components:
- Reactive Oxygen Species (ROS) : The compound can generate ROS, leading to oxidative stress in target cells, which is crucial for its antimicrobial and anticancer activities.
- Cellular Targets : It may interact with cellular membranes, proteins, and nucleic acids, altering cellular functions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. For instance:
- Bacterial Inhibition : Studies have shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may have cytotoxic effects on cancer cell lines by inducing apoptosis through oxidative stress mechanisms.
Case Study 1: Antimicrobial Evaluation
In a study conducted on various Schiff base complexes, this compound was evaluated for its antibacterial activity. The results demonstrated that the compound was more potent than its analogs without the benzothiazolium structure, indicating the importance of this moiety in enhancing biological activity.
Case Study 2: Cytotoxicity Assay
A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa cells). The compound showed a dose-dependent response with IC50 values indicating significant potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
